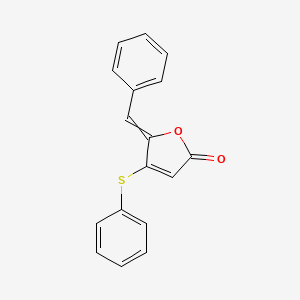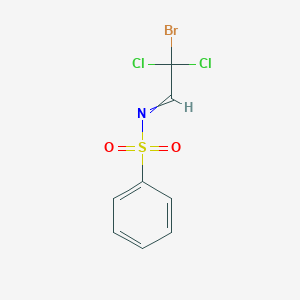
N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide typically involves the reaction of N,N-Dichloroarenesulfonamides with 1-Bromo-1,2-dichloroethene . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Elimination Reactions: It can undergo elimination reactions, particularly E2 mechanisms, leading to the formation of alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while elimination reactions can produce alkenes.
Scientific Research Applications
N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfonamide group allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies on its molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-4-methoxybenzenesulfonamide
- N-(phenyl)-4-methoxybenzenesulfonamide
- N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide
- N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(2-Bromo-2,2-dichloroethylidene)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms in its structure, which can significantly influence its reactivity and biological activity. This dual halogenation is less common in similar compounds, making it a valuable subject for further research and application development .
Properties
CAS No. |
119200-29-2 |
|---|---|
Molecular Formula |
C8H6BrCl2NO2S |
Molecular Weight |
331.01 g/mol |
IUPAC Name |
N-(2-bromo-2,2-dichloroethylidene)benzenesulfonamide |
InChI |
InChI=1S/C8H6BrCl2NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FOWWOOZTMYEYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


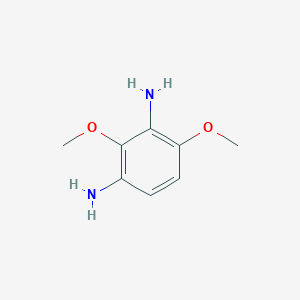
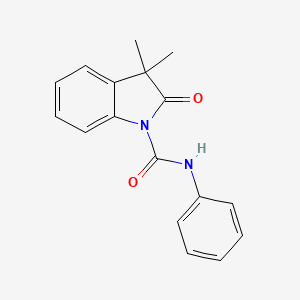
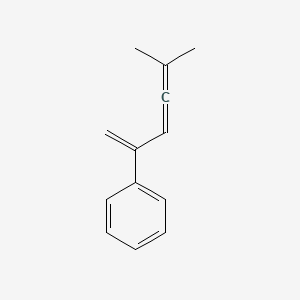
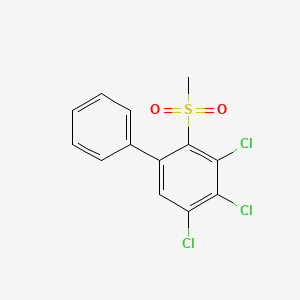
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
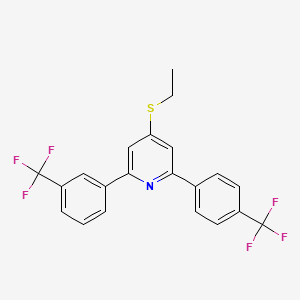
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
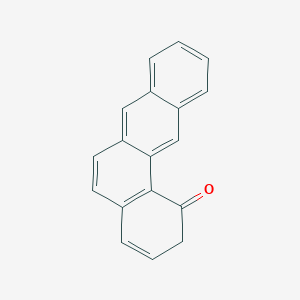
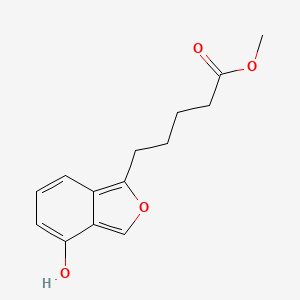
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
